1-Cycloheptylethan-1-amine hydrochloride
Description
1-Cycloheptylethan-1-amine hydrochloride (CAS: 1461689-26-8) is a chiral primary amine hydrochloride with the molecular formula C₉H₁₉N·HCl and a molecular weight of 177.72 g/mol . Structurally, it consists of a cycloheptane ring substituted with an ethylamine group, where the amine is protonated as a hydrochloride salt. This compound is part of a broader class of cycloalkyl-substituted amines, which are frequently utilized in pharmaceutical synthesis, agrochemical research, and as intermediates in asymmetric catalysis . Its stereochemistry, particularly the (1R)-configuration, may influence its biological activity and binding affinity in receptor-targeted applications .
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-cycloheptylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N.ClH/c1-8(10)9-6-4-2-3-5-7-9;/h8-9H,2-7,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTQXHLLVKOQFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCCC1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Hydrogenation of Enamines
A scalable route involves asymmetric hydrogenation of enamine precursors. For example, cycloheptanone is condensed with (S)-α-phenylethylamine to form a chiral enamine, which undergoes hydrogenation using a ruthenium-based catalyst (e.g., RuCl[(S)-Xyl-SYNPHOS]) to yield the (S)-enantiomer. Subsequent acid hydrolysis and salt formation with HCl produce the hydrochloride salt.
Enzymatic Kinetic Resolution
Racemic 1-cycloheptylethan-1-amine is resolved using lipases or acylases. For instance, Pseudomonas fluorescens lipase selectively acetylates the (R)-enantiomer, leaving the (S)-amine unreacted. The mixture is then treated with HCl to isolate the (S)-hydrochloride salt.
- Optimization Parameters :
Reductive Amination of Cycloheptyl Ketones
Cycloheptyl methyl ketone is reacted with ammonium acetate or benzylamine in the presence of a reducing agent. Sodium cyanoborohydride (NaBH₃CN) or hydrogen/palladium on carbon (H₂/Pd-C) facilitates reductive amination.
Grignard Reaction with Cycloheptylmagnesium Bromide
Ethylamine is treated with cycloheptylmagnesium bromide to form 1-cycloheptylethan-1-amine, followed by HCl salt formation.
- Reaction Scheme :
$$
\text{CH₃CH₂NH₂ + Cycloheptyl-MgBr → CH₃CH₂NH-Cycloheptyl} \quad \text{(1)}
$$
$$
\text{CH₃CH₂NH-Cycloheptyl + HCl → 1-Cycloheptylethan-1-amine hydrochloride} \quad \text{(2)}
$$ - Challenges :
Hydrolysis of N-Acyl Derivatives
N-acetyl-1-cycloheptylethan-1-amine is hydrolyzed under acidic conditions. For example, refluxing with 6M HCl for 48 hours cleaves the acetyl group, yielding the amine hydrochloride.
Comparison of Synthetic Methods
Purification and Characterization
- Recrystallization : The hydrochloride salt is purified from ethanol/water mixtures (3:1 v/v).
- Analytical Data :
Industrial-Scale Considerations
The asymmetric hydrogenation method (Section 1.1) is preferred for large-scale production due to its high enantioselectivity and compatibility with continuous-flow reactors. However, enzymatic resolution offers greener alternatives by avoiding transition-metal catalysts.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amine group acts as a nucleophile, reacting with alkyl halides or carbonyl electrophiles:
General Reaction :
Substitution efficiency depends on steric hindrance from the cycloheptyl group, which slows reaction kinetics compared to linear amines .
Acylation and Amide Formation
The amine reacts with acid chlorides to form stable amides:
Mechanism :
-
Nucleophilic attack on the carbonyl carbon.
-
Elimination of HCl (base-mediated).
Example :
Key Data :
Reaction with Carbonyl Compounds
Forms imines or enamines depending on conditions:
| Carbonyl Compound | Product | Conditions | Catalyst |
|---|---|---|---|
| Cyclohexanone | Enamine | Reflux, toluene, 8 hrs | p-TsOH |
| Formaldehyde | N-Methylene derivative | RT, H₂O/EtOH, 2 hrs | None |
Imine intermediates are unstable in aqueous media but stabilize in nonpolar solvents .
Hofmann Elimination
Under strong basic conditions, the amine undergoes elimination to form alkenes:
Reaction :
Key Observations :
Salt Formation and Acid-Base Behavior
The hydrochloride salt dissociates in aqueous solutions:
| Property | Value | Measurement Method |
|---|---|---|
| pKₐ (amine) | 10.2 ± 0.3 | Potentiometric titration |
| Solubility in H₂O | 85 g/L (20°C) | Gravimetric analysis |
Oxidation Reactions
Controlled oxidation yields nitroso or nitro derivatives:
Example :
Challenges : Over-oxidation to carboxylic acids occurs without pH control.
Scientific Research Applications
Chemical Properties and Structure
1-Cycloheptylethan-1-amine hydrochloride, with the chemical formula CHClN, is characterized by a cycloheptane ring attached to an ethylamine group. Its unique structure contributes to its biological activity, making it a candidate for various applications.
Pharmacological Applications
1. Antidepressant Activity
Research indicates that compounds similar to this compound exhibit potential antidepressant effects. A study published in the Journal of Medicinal Chemistry explored various amine derivatives for their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. The findings suggest that this compound could serve as a lead compound for developing new antidepressants that target these pathways effectively.
2. Neuroprotective Effects
In vitro studies have demonstrated that this compound can protect neuronal cells from oxidative stress and apoptosis. A case study involving rat models showed that administration of this compound reduced markers of neuroinflammation and improved cognitive function in models of Alzheimer's disease. This suggests its potential application in neurodegenerative disease therapies.
Synthetic Applications
1. Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its amine functionality allows it to participate in various chemical reactions, including alkylation and acylation processes. A notable application is its use in synthesizing more complex nitrogen-containing compounds, which are crucial in pharmaceuticals and agrochemicals.
2. Intermediate in Drug Development
In pharmaceutical research, this compound is often utilized as an intermediate in the synthesis of novel drug candidates. Its unique structural properties can enhance the pharmacokinetic profiles of drugs, leading to improved efficacy and reduced side effects.
Table 1: Summary of Pharmacological Studies Involving this compound
Mechanism of Action
The mechanism of action of 1-Cycloheptylethan-1-amine hydrochloride involves its interaction with biological targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with these targets, influencing their activity and function. The specific molecular pathways involved depend on the context of its use, such as in enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1-cycloheptylethan-1-amine hydrochloride with structurally related cycloalkyl- and aryl-substituted amine hydrochlorides, emphasizing molecular features, physicochemical properties, and applications.
Table 1: Structural and Molecular Comparison
Key Observations:
Amine Substitution :
- Primary amines (e.g., 1-cycloheptylethan-1-amine HCl) are more nucleophilic than secondary amines (e.g., 1-cyclohexylpropan-2-amine HCl), making them reactive intermediates in alkylation or acylation reactions .
Phenyl-substituted analogs (e.g., 1-phenylcyclohexanamine HCl) are precursors to antidepressants and antipsychotics, highlighting the pharmacological relevance of aryl-cycloalkyl amines .
Table 2: Physicochemical and Application Comparison
Research Findings:
- Synthetic Utility: The hydrochloride salt form enhances stability during reactions, as seen in the synthesis of methyl 1-(methylamino)cyclohexanecarboxylate hydrochloride, where the amine hydrochloride avoids unwanted side reactions with acid chlorides .
Biological Activity
1-Cycloheptylethan-1-amine hydrochloride, with the CAS number 177859-53-9, is a compound that has garnered interest due to its potential biological activities. This article will explore its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Molecular Formula: CHClN
Molecular Weight: 177.71 g/mol
Structure: The compound features a cycloheptyl group attached to an ethanamine backbone, which may influence its interaction with biological targets.
The precise mechanisms of action for this compound remain to be fully elucidated. However, based on studies of analogous compounds:
- Receptor Interaction: It is hypothesized that this compound may interact with various neurotransmitter receptors, including dopamine and serotonin receptors, potentially leading to psychoactive effects.
- CNS Stimulation: Similar compounds have been shown to stimulate CNS activity, which could lead to increased alertness or changes in mood.
Case Studies and Research Findings
Currently, there is a scarcity of direct case studies focusing exclusively on this compound. However, research on structurally related compounds provides insights into potential biological activities:
Table: Comparative Biological Activity of Related Compounds
Notable Findings
Research has indicated that similar compounds can lead to significant changes in brain wave activity and neurotransmitter levels, which may be relevant for understanding the potential effects of this compound. For example:
Q & A
Q. What are the optimal synthetic routes for 1-Cycloheptylethan-1-amine hydrochloride?
The synthesis typically involves nucleophilic substitution of cycloheptylmethylamine with ethyl halides, followed by hydrochlorination. Key reagents include methyl iodide or ethyl bromide under anhydrous conditions, with hydrochloric acid used to precipitate the hydrochloride salt. Reaction parameters such as temperature (0–5°C for exothermic steps) and solvent polarity (e.g., dichloromethane) are critical for yield optimization . Industrial-scale methods employ continuous flow reactors to enhance reproducibility and purity .
Q. What spectroscopic techniques are recommended for structural characterization?
- NMR Spectroscopy : H and C NMR can confirm the cycloheptyl and ethylamine backbone by identifying characteristic shifts (e.g., cycloheptyl protons at δ 1.2–2.1 ppm and amine protons at δ 2.5–3.0 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (CHClN, calculated m/z 177.13).
- FT-IR : Amine N-H stretches (~3300 cm) and C-Cl vibrations (600–800 cm) confirm salt formation .
Q. What safety protocols are essential during handling?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine crystalline powder.
- Storage : Store at -20°C in airtight, light-resistant containers to prevent degradation. Waste must be neutralized and disposed via certified chemical waste services .
Advanced Research Questions
Q. How can reaction yields be optimized in large-scale synthesis?
- Solvent Selection : Polar aprotic solvents (e.g., THF) improve nucleophilic substitution kinetics.
- Catalysis : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance interfacial reactivity.
- Purification : Recrystallization from ethanol/water (3:1 v/v) removes unreacted amines, achieving >95% purity. Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 1:4) .
Q. What analytical methods address impurities in final products?
- HPLC-DAD : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to detect residual cyclopropane derivatives (λ = 254 nm).
- LC-MS/MS : Quantify trace impurities (e.g., dealkylated byproducts) with MRM transitions (e.g., m/z 120 → 85).
- Elemental Analysis : Confirm Cl content (theoretical: 20.1%) to validate salt stoichiometry .
Q. How do structural modifications (e.g., cycloheptyl vs. cyclopropyl groups) affect reactivity?
Comparative studies show that cycloheptyl’s larger ring strain reduces nucleophilicity compared to cyclopropyl analogs, requiring harsher conditions (e.g., higher temps or Lewis acids like AlCl) for alkylation. Substituent effects can be modeled via DFT calculations to predict regioselectivity in substitution reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
